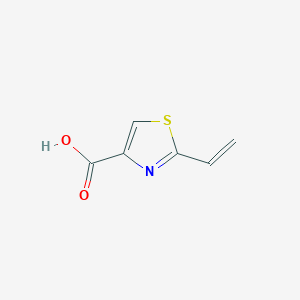

2-Vinyl-1,3-thiazole-4-carboxylic acid

Description

Properties

IUPAC Name |

2-ethenyl-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2S/c1-2-5-7-4(3-10-5)6(8)9/h2-3H,1H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRYJUORECNCNOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=NC(=CS1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20651755 | |

| Record name | 2-Ethenyl-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20651755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1086380-20-2 | |

| Record name | 4-Thiazolecarboxylic acid, 2-ethenyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1086380-20-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethenyl-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20651755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Vanguard of Discovery: A Technical Guide to Biological Activity Screening of Novel Vinylthiazole Derivatives

Foreword: The Thiazole Scaffold - A Privileged Motif in Medicinal Chemistry

The thiazole ring, a sulfur and nitrogen-containing five-membered heterocycle, stands as a cornerstone in the edifice of medicinal chemistry. Its prevalence in a myriad of biologically active compounds, from the essential vitamin thiamine to potent anticancer and antimicrobial agents, underscores its significance as a "privileged scaffold."[1] This guide delves into the contemporary landscape of drug discovery, focusing on a promising subclass: novel vinylthiazole derivatives. The introduction of the vinyl moiety offers unique electronic and steric properties, opening new avenues for therapeutic intervention. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive framework for the systematic biological activity screening of these innovative compounds. We will navigate the causal relationships behind experimental choices, ensuring each protocol is a self-validating system, and ground our discussion in authoritative scientific literature.

Chapter 1: The Rationale for Pursuing Vinylthiazole Derivatives

The thiazole nucleus is a versatile pharmacophore, with its derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] The incorporation of a vinyl group can modulate the pharmacokinetic and pharmacodynamic properties of the parent thiazole molecule in several ways:

-

Enhanced Lipophilicity: The vinyl group can increase the compound's lipophilicity, potentially improving its ability to cross cellular membranes and reach intracellular targets.

-

Modified Electronic Profile: The double bond of the vinyl group introduces π-electrons, which can alter the electron distribution within the thiazole ring system, influencing its interaction with biological targets.

-

Increased Structural Rigidity: The vinyl linker can impart a degree of conformational rigidity, which can be advantageous for specific receptor binding.

-

Metabolic Handles: The vinyl group can serve as a site for metabolic transformations, influencing the compound's half-life and clearance.

These modifications provide a strong rationale for the synthesis and screening of novel vinylthiazole libraries to identify lead compounds for various therapeutic areas.

Chapter 2: A Triad of Therapeutic Potential: Anticancer, Antimicrobial, and Anti-inflammatory Screening

Our exploration will focus on three critical areas of unmet medical need where thiazole derivatives have shown considerable promise: oncology, infectious diseases, and inflammatory disorders.[4][5][6] This chapter will provide the theoretical underpinnings and practical protocols for a comprehensive primary screening cascade.

Anticancer Activity Screening: Unmasking Cytotoxic Potential

Thiazole derivatives have been shown to exert anticancer effects through various mechanisms, including the induction of apoptosis, disruption of tubulin polymerization, and inhibition of key signaling pathways like NF-κB/mTOR/PI3K/AkT.[7] A foundational step in identifying novel anticancer agents is the assessment of their cytotoxic effects on cancer cell lines.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[5]

Experimental Protocol: MTT Assay

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[5]

-

Compound Treatment: Prepare serial dilutions of the novel vinylthiazole derivatives in the appropriate cell culture medium. Add the diluted compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug like Doxorubicin). Incubate for 48-72 hours.[5]

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) is then determined, representing the concentration of the compound that inhibits 50% of cell growth.[8]

Data Presentation: In Vitro Anticancer Activity of Representative Thiazole Derivatives

| Compound ID | Cell Line | IC₅₀ (µM) | Reference |

| 4c | MCF-7 | 2.57 ± 0.16 | [5] |

| 4c | HepG2 | 7.26 ± 0.44 | [5] |

| 5f | KF-28 (Ovarian) | 0.0061 | [9] |

| 5c | Hela (Cervical) | 0.00065 | [9] |

| 3 | MCF-7 | 20.6 ± 0.3 | [8] |

Visualization: Generalized Workflow for In Vitro Cytotoxicity Screening

Antimicrobial Activity Screening: Combating Microbial Resistance

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Thiazole derivatives have demonstrated broad-spectrum antibacterial and antifungal activities.[4][10]

The agar well diffusion method is a widely used and cost-effective technique to evaluate the antimicrobial activity of compounds.[11]

Experimental Protocol: Agar Well Diffusion

-

Media Preparation: Prepare Mueller-Hinton agar for bacteria and Sabouraud dextrose agar for fungi. Pour the sterilized media into petri dishes and allow them to solidify.[12]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albans) equivalent to a 0.5 McFarland standard.[12]

-

Inoculation: Evenly spread the microbial inoculum over the entire surface of the agar plates using a sterile cotton swab.

-

Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.[11]

-

Compound Application: Add a defined volume (e.g., 100 µL) of the vinylthiazole derivative solution (dissolved in a suitable solvent like DMSO) into the wells. Include a negative control (solvent alone) and a positive control (a known antibiotic or antifungal).[11]

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).[4]

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[11]

Data Presentation: In Vitro Antimicrobial Activity of Representative Thiazole Derivatives

| Compound ID | Microorganism | Zone of Inhibition (mm) | Reference |

| 9a | S. aureus | 18 | [13] |

| 9d | E. coli | 16 | [13] |

| 5a | C. albicans | 20 | [10] |

| 5c | C. albicans | 19 | [10] |

| 5d | C. albicans | 19 | [10] |

Visualization: Experimental Workflow for Agar Well Diffusion Assay

Anti-inflammatory Activity Screening: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases. Thiazole derivatives have been investigated for their anti-inflammatory properties, often linked to the inhibition of enzymes like cyclooxygenase (COX).[6][14] A simple and effective in vitro method to screen for anti-inflammatory potential is the inhibition of protein denaturation assay.

Protein denaturation is a well-documented cause of inflammation.[15] This assay measures the ability of a compound to prevent the heat-induced denaturation of a protein, such as bovine serum albumin (BSA) or egg albumin.

Experimental Protocol: Protein Denaturation Inhibition

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the test vinylthiazole derivative at various concentrations, a protein solution (e.g., 1% w/v BSA or 1-2% egg albumin), and a buffer (e.g., phosphate-buffered saline, pH 6.4).[15][16]

-

Incubation: Incubate the reaction mixtures at 37°C for 20 minutes.[15]

-

Heat-Induced Denaturation: Induce protein denaturation by heating the mixtures at a specific temperature (e.g., 70°C) for a set time (e.g., 5-10 minutes).[15][16]

-

Turbidity Measurement: After cooling, measure the turbidity of the solutions spectrophotometrically at 660 nm.[15]

-

Data Analysis: Calculate the percentage inhibition of protein denaturation for each concentration relative to a control without the test compound. A standard anti-inflammatory drug, such as diclofenac sodium, should be used as a positive control.[17] The formula for calculating the percentage inhibition is: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100[17]

Data Presentation: In Vitro Anti-inflammatory Activity of a Representative Compound

| Concentration (µg/mL) | % Inhibition of Protein Denaturation |

| 10 | 53% |

| 20 | 58% |

| 30 | 61% |

| 40 | 69% |

| 50 | 76% |

| (Data for a representative nanogel, for illustrative purposes)[17] |

Visualization: Mechanism of Anti-inflammatory Action via Protein Stabilization

Chapter 3: Structure-Activity Relationship (SAR) and Future Directions

The initial screening data provides the foundation for understanding the structure-activity relationship (SAR) of novel vinylthiazole derivatives.[18] By analyzing the biological activity of a library of compounds with systematic structural modifications, researchers can identify key pharmacophoric features responsible for the observed effects. For instance, the position and nature of substituents on the thiazole ring and the phenyl ring (if present) can significantly impact potency and selectivity.[7]

Future research should focus on:

-

Lead Optimization: Modifying the structure of "hit" compounds to improve their potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways through which the most promising vinylthiazole derivatives exert their biological effects.

-

In Vivo Efficacy and Safety: Evaluating the therapeutic potential and toxicity of lead compounds in relevant animal models.

Conclusion: A Path Forward in Drug Discovery

The systematic biological activity screening of novel vinylthiazole derivatives represents a promising avenue for the discovery of new therapeutic agents. By employing a logical and well-validated screening cascade, researchers can efficiently identify compounds with significant anticancer, antimicrobial, and anti-inflammatory potential. The integration of robust in vitro assays, careful data analysis, and insightful SAR studies will undoubtedly accelerate the translation of these novel chemical entities from the laboratory to the clinic.

References

-

Synthesis and Antimicrobial Evaluation of Substituted Thiazole Compounds. (n.d.). Asian Journal of Research in Chemistry. [Link]

-

Synthesis and antimicrobial evaluation of substituted thiazole compounds. (2025). ResearchGate. [Link]

-

SYNTHESIS OF SOME THIAZOLE CLUBBED HETEROCYCLES AS POSSIBLE ANTIMICROBIAL AND ANTHELMINTIC AGENTS. (n.d.). Connect Journals. [Link]

-

El-Metwally, A. M., et al. (2021). Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches. Frontiers in Chemistry, 9, 708920. [Link]

-

Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). Molecules, 28(21), 7359. [Link]

-

Antibacterial behaviors of thiazoles-functionalized PVC and... (n.d.). ResearchGate. [Link]

-

Hamade, E., et al. (2015). Biological and Anti-Inflammatory Evaluation of Two Thiazole Compounds in RAW Cell Line: Potential cyclooxygenase-2 Specific Inhibitors. Current Pharmaceutical Biotechnology, 16(5), 466-473. [Link]

-

Synthesis and Anticancer Activities of Some Thiazole Derivatives. (2025). ResearchGate. [Link]

-

Synthesis, Biological Evaluation of Some 2,3-dihydropyrazoles and Thiazoles as Anti-inflammatory and Antibacterial Agents. (n.d.). Longdom Publishing. [Link]

-

Kulkarni, S. K., et al. (1993). Inhibition of albumin denaturation and anti-inflammatory activity of acetamido [(phenyl-4'-yl)-oxymethyl)]2-(p-substituted phenylamino)-1,2,4-triazoles and -1,3,4-thiadiazoles. Indian Journal of Experimental Biology, 31(4), 395-396. [Link]

-

Synthesis and Antimicrobial Evaluation of Certain Novel Thiazoles. (2011). Tropical Journal of Pharmaceutical Research, 10(5), 621-628. [Link]

-

Altıntop, M. D., et al. (2017). Synthesis and Evaluation of A New Series of Thiazole Derivatives as Potential Antitumor Agents and MMP Inhibitors. Anti-Cancer Agents in Medicinal Chemistry, 17(5), 674-681. [Link]

-

Synthesis and anti-inflammatory activity of thiazole derivatives. (2024). World Journal of Advanced Research and Reviews, 22(1), 1637-1644. [Link]

-

In Vitro Anticancer Properties of Novel Bis-Triazoles. (2022). Molecules, 28(1), 282. [Link]

-

Agar well diffusion: A prominent method for In vitro screening of antimicrobials. (2021). GSC Biological and Pharmaceutical Sciences, 16(3), 200-206. [Link]

-

SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. (2020). World Journal of Pharmaceutical and Medical Research, 6(11), 153-157. [Link]

-

Biological and Anti-inflammatory Evaluation of Two Thiazole Compounds in RAW Cell Line: Potential Cyclooxygenase-2 Specific Inhibitors. (2025). ResearchGate. [Link]

-

A Novel Thiazolidine Compound Induces caspase-9 Dependent Apoptosis in Cancer Cells. (2012). Bioorganic & Medicinal Chemistry, 20(17), 5094-5102. [Link]

-

Cytotoxicity of compounds toward various cell lines. (n.d.). ResearchGate. [Link]

-

Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. (2005). Bioorganic & Medicinal Chemistry Letters, 15(23), 5154-5159. [Link]

-

Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. (2023). LinkedIn. [Link]

-

Insight into the Synthesis, Biological Activity, and Structure-activity Relationship of Benzothiazole and Benzothiazole-hydrazone Derivatives: A Comprehensive Review. (n.d.). Bentham Science. [Link]

-

Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. (2026). ResearchGate. [Link]

-

Design and synthesis of thiazol derivatives with biological evaluations as antitumor agents. (2025). ResearchGate. [Link]

-

Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. (2022). Molecules, 27(15), 4831. [Link]

-

Structure-Activity Relationship Study of an Alkynylphosphonate and Vynilphosphonate Analogues of Calcitriol. (2020). Current Medicinal Chemistry, 27(31), 5218-5233. [Link]

-

Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. (2019). Molecules, 24(3), 529. [Link]

-

Antitumor Activity of PEGylated and TEGylated Phenothiazine Derivatives: Structure–Activity Relationship. (2023). Molecules, 28(6), 2595. [Link]

-

Evaluation of the Anti-inflammatory, Antimicrobial, Antioxidant, and Cytotoxic Effects of Chitosan Thiocolchicoside-Lauric Acid Nanogel. (2023). Cureus, 15(9), e46019. [Link]

-

A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. (n.d.). National Institutes of Health. [Link]

-

Agar well diffusion assay. (2020). YouTube. [Link]

-

Antimicrobial activity by Agar well diffusion. (2021). Chemistry Notes. [Link]

-

In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals. (2025). GSC Biological and Pharmaceutical Sciences, 22(1), 038-046. [Link]

-

Graphical representation of (A) % inhibition of protein denaturation and (B) % stabilization of HRBC membrane by NSEO, CHX, and standard at different concentrations. (n.d.). ResearchGate. [Link]

-

Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2022). Molecules, 27(17), 5595. [Link]

-

(PDF) Thiazoles: A Valuable Insight into the Recent Advances and Biological Activities. (2016). ResearchGate. [Link]

-

(PDF) INHIBITION OF PROTEIN DENATURATION BY EXTRACTS OF LEAVES, STEMS AND ROOTS OF PISONIA GRANDIS R.BR. (2025). ResearchGate. [Link]

-

INHIBITION OF ALBUMIN DENATURATION AND ANTI INFLAMMATORY ACTIVITY OF FURFURYL SUBSTITUTED PYRIMIDINOIMIDAZOLINONES. (n.d.). TSI Journals. [Link]

-

4-Methyl-5-vinylthiazole. (n.d.). PubChem. [Link]

-

Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (2015). Mini-Reviews in Medicinal Chemistry, 15(8), 633-653. [Link]

-

Special Issue : Molecular Insights: Mechanisms Underlying the Biological Activities of Natural Products—2nd Edition. (n.d.). MDPI. [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules, 26(5), 1449. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Biological and anti-inflammatory evaluation of two thiazole compounds in RAW cell line: potential cyclooxygenase-2 specific inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Evaluation of A New Series of Thiazole Derivatives as Potential Antitumor Agents and MMP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 10. connectjournals.com [connectjournals.com]

- 11. botanyjournals.com [botanyjournals.com]

- 12. chemistnotes.com [chemistnotes.com]

- 13. sphinxsai.com [sphinxsai.com]

- 14. longdom.org [longdom.org]

- 15. tsijournals.com [tsijournals.com]

- 16. jddtonline.info [jddtonline.info]

- 17. agar-well diffusion method: Topics by Science.gov [science.gov]

- 18. hereditybio.in [hereditybio.in]

Strategic Synthesis and Comprehensive Characterization of 2-Vinyl-1,3-thiazole-4-carboxylic Acid Derivatives

An In-depth Technical Guide for Drug Development Professionals

Abstract This technical guide provides a comprehensive overview of the synthesis and characterization of 2-vinyl-1,3-thiazole-4-carboxylic acid derivatives, a class of compounds of significant interest in medicinal chemistry. The thiazole ring is a key scaffold in numerous FDA-approved drugs, and the incorporation of a vinyl group at the 2-position offers a valuable handle for further chemical modification and potential modulation of biological activity.[1][2] This document outlines a robust and logical synthetic pathway, beginning with the construction of the thiazole core via the Hantzsch synthesis, followed by the strategic installation of the vinyl moiety using palladium-catalyzed cross-coupling reactions.[3][4] We delve into the rationale behind key experimental choices, provide detailed, field-proven protocols, and describe a full suite of analytical techniques for unambiguous structural verification. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable heterocyclic scaffold in their discovery programs.

Introduction: The Thiazole Scaffold in Modern Drug Discovery

The 1,3-thiazole ring is a privileged heterocyclic motif, forming the structural core of a wide array of natural products and synthetic pharmaceuticals.[2][5] Its presence in molecules like the antibiotic Penicillin and the vitamin Thiamine (Vitamin B1) underscores its fundamental role in biological processes.[2][6] In modern drug development, thiazole derivatives have been successfully developed as antimicrobial, anti-inflammatory, anticancer, and antiviral agents.[6][7][8] The thiazole-4-carboxylic acid substructure, in particular, serves as a versatile building block for creating new active pharmaceutical ingredients (APIs).[9]

The introduction of a vinyl group at the 2-position of the thiazole ring adds a significant dimension to the molecular architecture. This functional group can act as a Michael acceptor, participate in cycloaddition reactions, or be further functionalized, providing a gateway to a diverse chemical space. However, the direct synthesis of this specific arrangement requires a multi-step approach, which will be detailed in this guide. Our strategy focuses on a reliable and adaptable pathway: initial construction of a 2-halo-1,3-thiazole-4-carboxylate ester, followed by a palladium-catalyzed vinylation, and concluding with ester hydrolysis.

Core Synthetic Strategy: A Stepwise Approach

A robust synthesis relies on a logical sequence of high-yielding reactions. Our recommended pathway involves three primary stages:

-

Thiazole Ring Formation: Employing the classic Hantzsch thiazole synthesis to build the core heterocyclic system with appropriate handles for subsequent reactions.[3][10]

-

Vinylation: Installing the C2-vinyl group using a palladium-catalyzed cross-coupling reaction, such as the Stille coupling.[11][12]

-

Deprotection: Hydrolyzing the C4-ester to yield the final carboxylic acid.

Stage 1: Hantzsch Synthesis of the Thiazole Core

The Hantzsch thiazole synthesis is a cornerstone of heterocyclic chemistry, involving the condensation of an α-haloketone with a thioamide.[3][4] For our purpose, we adapt this method to construct an ethyl 2-halo-1,3-thiazole-4-carboxylate intermediate, which is primed for the subsequent cross-coupling step. The reaction between ethyl 2-chloroacetoacetate and a suitable thiourea derivative (e.g., thiourea itself, followed by diazotization and halogenation, or more directly using a halogenated thioamide) provides the foundational ring structure. The mechanism involves nucleophilic attack by the sulfur of the thioamide onto the carbonyl of the α-haloketone, followed by cyclization and dehydration.

Caption: Mechanism of the Hantzsch thiazole synthesis.

Experimental Protocol 1: Synthesis of Ethyl 2-bromo-1,3-thiazole-4-carboxylate

-

Rationale: This protocol creates the key intermediate. Using an α-haloketone and thiourea generates a 2-aminothiazole, which can then be converted to the 2-bromo derivative via a Sandmeyer-type reaction. This provides the necessary halogen handle for the subsequent cross-coupling step.

-

Step 1: Synthesis of Ethyl 2-amino-1,3-thiazole-4-carboxylate.

-

To a stirred solution of thiourea (1.0 eq) in ethanol (5 mL/g of thiourea) in a round-bottom flask, add ethyl 2-chloroacetoacetate (1.05 eq) dropwise at room temperature.

-

Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

-

Neutralize with a saturated solution of sodium bicarbonate until the product precipitates.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude product, which can be recrystallized from ethanol.

-

-

Step 2: Synthesis of Ethyl 2-bromo-1,3-thiazole-4-carboxylate.

-

In a flask equipped for cooling, dissolve copper(II) bromide (1.5 eq) and tert-butyl nitrite (1.5 eq) in anhydrous acetonitrile at 0 °C under a nitrogen atmosphere.

-

Slowly add a solution of ethyl 2-amino-1,3-thiazole-4-carboxylate (1.0 eq) in anhydrous acetonitrile to the reaction mixture, maintaining the temperature below 5 °C.

-

Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.

-

Quench the reaction by pouring it into an aqueous solution of hydrochloric acid (1 M).

-

Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 2-bromo-thiazole intermediate.

-

Stage 2: Palladium-Catalyzed Vinylation

With the 2-halothiazole in hand, the vinyl group can be installed using a cross-coupling reaction. The Stille coupling, which utilizes an organotin reagent (e.g., vinyltributylstannane), is particularly effective due to its tolerance of a wide range of functional groups and relatively mild reaction conditions.[11][13] The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the organostannane, and reductive elimination to form the C-C bond and regenerate the catalyst.[12][14] An alternative, the Suzuki-Miyaura coupling, uses less toxic organoboron reagents but typically requires basic conditions that could potentially hydrolyze the ester if not carefully controlled.[15][16]

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Experimental Protocol 2: Stille Coupling for Vinylation

-

Rationale: This step forms the crucial C-C bond to install the vinyl group. The use of a palladium catalyst like Pd(PPh₃)₄ is standard, and the reaction is run in an anhydrous, deoxygenated solvent to protect the catalyst and reagents.[14]

-

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and anhydrous toluene (10 mL/g of halide).

-

Add ethyl 2-bromo-1,3-thiazole-4-carboxylate (1.0 eq) followed by vinyltributylstannane (1.2 eq) via syringe.

-

Thoroughly degas the mixture by bubbling argon through the solution for 15-20 minutes.

-

Heat the reaction mixture to 90-100 °C and stir vigorously for 12-18 hours, monitoring by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with an aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts.

-

Stir vigorously for 1 hour, then filter the mixture through a pad of Celite®, washing with ethyl acetate.

-

Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the resulting crude oil by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain pure ethyl 2-vinyl-1,3-thiazole-4-carboxylate.

-

Stage 3: Saponification to the Carboxylic Acid

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is typically achieved via saponification using a strong base like sodium hydroxide or lithium hydroxide, followed by acidic workup.

Experimental Protocol 3: Ester Hydrolysis

-

Rationale: This deprotection step yields the final target molecule. The reaction must be carefully monitored to avoid side reactions with the vinyl group.

-

Procedure:

-

Dissolve ethyl 2-vinyl-1,3-thiazole-4-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

-

Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5-2.0 eq) and stir the mixture at room temperature for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Remove the THF under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 1 M HCl.

-

The carboxylic acid product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum to yield this compound.

-

Comprehensive Characterization

Unambiguous structural confirmation is paramount. A combination of spectroscopic methods should be employed to validate the identity and purity of the synthesized derivatives.

Spectroscopic Analysis

-

¹H NMR Spectroscopy: The proton NMR spectrum is highly diagnostic. Key signals include: the vinyl protons (typically three distinct signals between δ 5.5-7.0 ppm, showing characteristic cis, trans, and geminal coupling constants), the thiazole ring proton (a singlet typically above δ 8.0 ppm), and the disappearance of the ethyl ester signals (a quartet and a triplet) upon hydrolysis to the carboxylic acid, which will show a broad singlet for the acidic proton (often > δ 10 ppm).[7][17]

-

¹³C NMR Spectroscopy: The carbon spectrum will confirm the carbon framework. Expect signals for the two vinyl carbons (δ 110-140 ppm), the thiazole ring carbons (C2, C4, C5), and the carboxylic acid carbonyl carbon (δ > 165 ppm).[7][18]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and elemental composition. The fragmentation pattern can also provide structural information, often showing cleavage related to the vinyl or carboxylic acid groups.[19][20]

-

Infrared (IR) Spectroscopy: IR spectroscopy is excellent for confirming functional groups. Key absorptions for the final product include a very broad O-H stretch for the carboxylic acid dimer (2500-3300 cm⁻¹), a strong C=O stretch for the carbonyl (1690-1760 cm⁻¹), a C=C stretch for the vinyl group (~1640 cm⁻¹), and characteristic C-H and ring vibrations for the thiazole moiety.[21][22]

Summary of Expected Analytical Data

| Analysis Type | Functional Group | Expected Observation / Signal |

| ¹H NMR | Vinyl Protons (H-C=CH ₂) | 3 signals, δ 5.5-7.0 ppm (dd, d, d) |

| Thiazole Proton (C5-H ) | 1H, singlet, δ ~8.0-8.5 ppm | |

| Carboxylic Acid (OH ) | 1H, broad singlet, δ > 10 ppm | |

| ¹³C NMR | Carboxylic Acid (C =O) | δ ~165-175 ppm |

| Thiazole Carbons | 3 signals in the aromatic region | |

| Vinyl Carbons (C =C ) | 2 signals, δ ~110-140 ppm | |

| IR | Carboxylic Acid (O-H) | Broad band, 2500-3300 cm⁻¹ |

| Carboxylic Acid (C=O) | Strong, sharp band, 1690-1760 cm⁻¹[22] | |

| Vinyl (C=C) | Medium band, ~1640 cm⁻¹ | |

| HRMS | Molecular Ion [M+H]⁺ | Calculated m/z matching observed m/z within ±5 ppm |

Overall Experimental Workflow

The entire process, from commercially available starting materials to the fully characterized final product, follows a logical and validated sequence.

Caption: High-level workflow from synthesis to characterization.

Conclusion

This guide presents a validated and logical pathway for the synthesis of this compound derivatives. By leveraging the classical Hantzsch reaction for core formation and modern palladium-catalyzed cross-coupling for functionalization, researchers can reliably access this valuable class of compounds. The detailed protocols and characterization guidelines provided herein serve as a robust starting point for scientists and drug development professionals aiming to explore the chemical and biological potential of these promising scaffolds. The strategic inclusion of the 2-vinyl moiety not only enhances molecular complexity but also provides a versatile handle for the generation of extensive compound libraries, accelerating the hit-to-lead optimization process in drug discovery.

References

-

Carrión, M. D., López-Cara, L. C., Chayah, M., Choquesillo-Lazarte, D., Gallo, M. A., Espinosa, A., Entrena, A., & Camacho, M. E. (2012). NMR Spectroscopic Characterization of New 2,3-dihydro-1,3,4-thiadiazole Derivatives. Magnetic Resonance in Chemistry, 50(7), 515-522. [Link]

-

Boultif, L., Kerassa, Z., Bouras, A., & Rhouati, S. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(11), 2943. [Link]

-

Toth, G., Almasy, A., & Nemes, A. (1983). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 919-922. [Link]

-

Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2020). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Advances, 10(63), 38481-38495. [Link]

-

El-Gazzar, M. G., Mahmoud, R., & El-Gazzar, M. G. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7311. [Link]

-

Reddy, T. R., & G, V. (2023). Access to 2,5-Disubstituted Thiazoles Via Cyclization of N-Substituted α-Amino Acids. The Journal of Organic Chemistry. [Link]

-

ResearchGate. (n.d.). Elemental analysis, IR and 1 H NMR data of prepared thiazole derivatives. Retrieved from [Link]

-

Koldobskii, G. I., & Ovsyannikov, F. M. (2012). Vinyltetrazoles: synthesis and properties. Russian Chemical Reviews, 81(9), 813-827. [Link]

-

Yogi, P., Hussain, N., & Joshi, A. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry, 27(12), 4475-4477. [Link]

-

GlobalInfoDesk. (n.d.). The Role of 4-Thiazolecarboxylic Acid in Thiabendazole Synthesis. Retrieved from [Link]

-

Wang, B., et al. (2019). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. ResearchGate. [Link]

-

Olinescu, R., & Greabu, M. (1989). Thiazolidine-4-carboxylic acid, a physiologic sulfhydryl antioxidant with potential value in geriatric medicine. Archives of Gerontology and Geriatrics, 9(2), 149-158. [Link]

-

Maia, A. C. D., et al. (2012). Quadrupole mass spectra of 4-methyl-5-vinyl- thiazole (m/z 125.0). ResearchGate. [Link]

-

ResearchGate. (n.d.). ¹H NMR spectrum of the thiazole derivative B. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

-

SynArchive. (n.d.). Stille Coupling. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) Observed IR spectrum of thiazole (1) isolated in a solid argon... Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]

-

Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Thiazole in medicinal chemistry. Future Medicinal Chemistry, 7(12), 1597-1616. [Link]

-

Singh, A., Malhotra, D., Singh, K., Chadha, R., & Bedi, P. M. S. (2022). Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes. Journal of Molecular Structure, 1262, 133479. [Link]

-

Kumar, A. (2024). Systematic Review On Thiazole And Its Applications. Educational Administration: Theory and Practice, 30(5), 1983-1988. [Link]

-

Chemistry LibreTexts. (2023). Stille Coupling. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Methyl-5-vinylthiazole. PubChem Compound Database. Retrieved from [Link]

-

The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

-

Zhang, W., et al. (2020). Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration. Cell Reports Physical Science, 1(4), 100039. [Link]

-

Farahat, A. A., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. European Journal of Medicinal Chemistry, 145, 132-143. [Link]

-

Kumar, R., et al. (2022). A Review on the Synthesis of Biologically Active Thiazoles. Current Organic Synthesis, 19(6), 624-644. [Link]

-

Sharma, A., et al. (2024). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. RSC Advances, 14(3), 1629-1650. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Retrieved from [Link]

-

FooDB. (2010). Showing Compound 4-Methyl-5-vinylthiazole (FDB008542). Retrieved from [Link]

-

Pérez-peña, J., & González-Díaz, H. (1995). Vibrational Spectra of Thiazole-2-Carboxylic Acid and Thiazole-2-Carboxylate Ion. Spectroscopy Letters, 28(4), 545-555. [Link]

-

International Journal of Advanced Research in Science, Communication and Technology. (n.d.). A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. Retrieved from [Link]

-

Joseph, B., & St-Pierre, S. (1981). Mass spectrometry of 2-substituted-4-arylthiazoles. II. Biomedical Mass Spectrometry, 8(3), 125-129. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thiazole synthesis [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. kuey.net [kuey.net]

- 9. nbinno.com [nbinno.com]

- 10. asianpubs.org [asianpubs.org]

- 11. synarchive.com [synarchive.com]

- 12. Stille Coupling [organic-chemistry.org]

- 13. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Suzuki Coupling [organic-chemistry.org]

- 17. NMR spectroscopic characterization of new 2,3-dihydro-1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Mass spectrometry of 2-substituted-4-arylthiazoles. II--Identification of microsomal nitroreduction product by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. orgchemboulder.com [orgchemboulder.com]

An In-depth Technical Guide to 2-Vinyl-1,3-thiazole-4-carboxylic Acid (CAS 1086380-20-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Thiazole Moiety in Modern Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile scaffold in the design of novel therapeutic agents. Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral effects[1]. The incorporation of a carboxylic acid function, as seen in 2-Vinyl-1,3-thiazole-4-carboxylic acid, further enhances the molecule's potential for targeted interactions with biological systems, often acting as a key binding motif or a handle for further chemical modification. This guide provides a comprehensive overview of the chemical properties, structure, and potential applications of this compound, a compound of significant interest in contemporary drug discovery programs.

Chemical Identity and Physicochemical Properties

IUPAC Name: 2-ethenyl-1,3-thiazole-4-carboxylic acid

Synonyms: 2-Vinylthiazole-4-carboxylic acid, 4-Thiazolecarboxylic acid, 2-ethenyl-

CAS Number: 1086380-20-2

Molecular Formula: C₆H₅NO₂S

Molecular Weight: 155.17 g/mol

| Property | Predicted Value/Characteristic | Rationale/Comparison with Analogs |

| Melting Point | Likely a solid at room temperature with a relatively high melting point. | Carboxylic acids introduce strong intermolecular hydrogen bonding, leading to higher melting points. For example, the related 2-tert-butyl-1,3-thiazole-4-carboxylic acid is a solid. |

| Boiling Point | High, likely decomposes before boiling at atmospheric pressure. | Carboxylic acids have high boiling points due to strong hydrogen bonding. Vacuum distillation would be required. |

| Solubility | Sparingly soluble in water, soluble in polar organic solvents (e.g., DMSO, DMF, methanol, ethanol). | The carboxylic acid group imparts some water solubility, but the overall molecule retains significant organic character. The vinyl and thiazole groups contribute to its solubility in organic solvents. |

| pKa | Estimated to be in the range of 3-4. | The carboxylic acid proton is acidic. The electron-withdrawing nature of the thiazole ring is expected to increase the acidity compared to a simple aliphatic carboxylic acid. |

| Appearance | Likely a white to off-white or pale yellow solid. | Based on the appearance of similar thiazole carboxylic acid derivatives. |

Structural Elucidation and Spectroscopic Analysis

The structural framework of this compound is centered around a 1,3-thiazole ring, substituted at the 2-position with a vinyl group and at the 4-position with a carboxylic acid.

Caption: 2D Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the vinyl protons, the thiazole ring proton, and the carboxylic acid proton.

-

Vinyl Protons (-CH=CH₂): This will appear as a complex multiplet system (typically an AMX or ABC system) in the range of 5.0-7.0 ppm. The geminal, cis, and trans coupling constants will be characteristic.

-

Thiazole Proton (H-5): A singlet is expected for the proton at the 5-position of the thiazole ring, likely in the region of 8.0-8.5 ppm.

-

Carboxylic Acid Proton (-COOH): A broad singlet, highly dependent on concentration and solvent, is anticipated downfield, typically above 10 ppm.

-

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework.

-

Carbonyl Carbon (-COOH): The signal for the carboxylic acid carbon is expected to be in the range of 160-175 ppm.

-

Thiazole Carbons (C-2, C-4, C-5): These aromatic carbons will resonate in the region of 110-160 ppm.

-

Vinyl Carbons (-CH=CH₂): The two vinyl carbons will appear in the alkene region, approximately 110-140 ppm.

-

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the following key absorption bands:

-

O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.[2]

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band in the region of 1680-1710 cm⁻¹.[2]

-

C=C Stretch (Vinyl and Thiazole): Medium to weak absorptions in the range of 1600-1650 cm⁻¹.

-

C-H Stretch (Vinyl and Thiazole): Absorptions above 3000 cm⁻¹ are expected for the sp² C-H bonds.

-

C-O Stretch and O-H Bend (Carboxylic Acid): Bands in the fingerprint region (1210-1320 cm⁻¹ for C-O and 920-950 cm⁻¹, 1395-1440 cm⁻¹ for O-H) will also be present.[2]

Mass Spectrometry (MS)

In a mass spectrum obtained by electron impact (EI), the molecular ion peak (M⁺) at m/z 155 would be expected. Common fragmentation patterns for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45).[3][4] Fragmentation of the thiazole ring and the vinyl substituent would also contribute to the overall fragmentation pattern.

Synthesis Strategies

Caption: A potential synthetic workflow for this compound.

Experimental Protocol (Hypothetical):

-

Vinylation of a 2-Halothiazole Precursor: A 2-halo-1,3-thiazole-4-carboxylic acid ester (e.g., the 2-bromo or 2-chloro derivative) would serve as a suitable starting material. This would be subjected to a palladium-catalyzed cross-coupling reaction, such as a Stille coupling with vinyltributyltin or a Suzuki coupling with a vinylboronic acid derivative. These reactions are well-established for the formation of C-C bonds on heterocyclic systems.

-

Ester Hydrolysis: The resulting this compound ester would then be hydrolyzed to the desired carboxylic acid. This is typically achieved under basic conditions (e.g., using lithium hydroxide or sodium hydroxide in a mixture of water and an organic solvent like THF or methanol), followed by acidification to protonate the carboxylate.

Alternative approaches could involve the construction of the thiazole ring from acyclic precursors already containing the vinyl group, for instance, through a Hantzsch thiazole synthesis.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dictated by its three key functional groups:

-

Carboxylic Acid: This group can undergo typical reactions of carboxylic acids, such as esterification, amidation (amide bond formation), and reduction to the corresponding alcohol. The carboxylate can also act as a nucleophile.

-

Vinyl Group: The double bond is susceptible to electrophilic addition reactions (e.g., halogenation, hydrohalogenation) and can participate in polymerization and cycloaddition reactions.

-

Thiazole Ring: The thiazole ring is aromatic and can undergo electrophilic aromatic substitution, although it is generally less reactive than benzene. The ring nitrogen is weakly basic.

Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in this compound make it an attractive building block for the synthesis of more complex molecules with potential therapeutic applications.

-

Scaffold for Library Synthesis: This molecule can serve as a starting point for the creation of libraries of compounds for high-throughput screening. The carboxylic acid provides a convenient handle for derivatization, allowing for the introduction of a wide range of substituents to explore structure-activity relationships (SAR).

-

Potential as a Bioactive Agent: Thiazole-containing compounds have been investigated for a wide array of biological activities. Derivatives of 2-amino-1,3-thiazole-4-carboxylic acid, for instance, have shown promising fungicidal and antiviral activities[1]. The vinyl group can also be a key pharmacophoric element or a reactive handle for covalent inhibitors.

-

Covalent Inhibitor Design: The vinyl group, being a Michael acceptor, could potentially be exploited in the design of targeted covalent inhibitors that form a permanent bond with a specific nucleophilic residue (such as cysteine) in a protein target.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, based on the properties of similar compounds, it should be handled with care in a laboratory setting.

-

General Precautions: Use in a well-ventilated area, preferably a fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Toxicity: The toxicological properties have not been thoroughly investigated. It should be treated as a potentially hazardous substance. The general hazard code "Xi" (irritant) has been associated with this compound.

Conclusion

This compound represents a molecule of considerable interest for researchers in drug discovery and medicinal chemistry. Its combination of a biologically relevant thiazole core, a versatile carboxylic acid handle, and a reactive vinyl group provides a rich platform for the development of novel chemical entities. While detailed experimental data for this specific compound remains limited in the public literature, its synthesis and derivatization are achievable through established chemical methods. Further investigation into the biological activities of this compound and its derivatives is warranted and holds the potential to uncover new therapeutic agents.

References

- Request PDF. (2025, August 7). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives.

-

Chemical shifts. (n.d.). Retrieved from [Link].

- Carroll, F. I., Lewin, A. H., Boja, J. W., & Kuhar, M. J. (1992). Structure-activity relationship studies of cocaine: replacement of the C-2 ester group by vinyl argues against hydrogen-bonding and provides an esterase-resistant, high-affinity cocaine. Journal of Medicinal Chemistry, 35(15), 2814-2817.

- Li, J., Wang, Y., & Zhang, H. (2024). The vinyl sulfone motif as a structural unit for novel drug design and discovery. Expert Opinion on Drug Discovery, 19(2), 239-251.

- Wang, Y., et al. (2024). Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024). RSC Medicinal Chemistry.

- Tursunov, S., Parmanov, A., Nurmanov, S., Ziyadullayev, O., Boykobilov, D., Khoroshko, L., ... & Ruzimuradov, O. (2023). Synthesis of vinyl esters of aromatic carboxylic acids in the presence of Zn/SiOC, ZnO/SiOC, and Ni/SiOC catalytic systems. Turkish Journal of Chemistry, 47(4), 774-788.

- Ayimbila, S. N., et al. (2025, January 3). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal, 24, 60-81.

- Mass Spectrometry - Fragmentation Patterns. (2023, August 29).

- IR: carboxylic acids. (n.d.).

- The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.).

- Liu, Y., et al. (2011). Design, synthesis and biological activity of thiazolidine-4-carboxylic acid derivatives as novel influenza neuraminidase inhibitors. Bioorganic & Medicinal Chemistry, 19(7), 2342-2348.

- WO2011029596A1 - Process for preparing 2-aminothiazol-4-yl-acetic acid derivates. (n.d.).

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). Retrieved from [Link].

- Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.

- White, R. H. (1990).

- (2024, April 24). Thiazole derivatives: prospectives and biological applications.

- Harrold, M. W., & Zavod, R. M. (2013). STRUCTURE ACTIVITY RELATIONSHIPS AND BASIC CONCEPTS IN DRUG DESIGN. In Basic Concepts in Medicinal Chemistry. ASHP.

- Structure Activity Relationships. (2005, May).

- 6.3 IR Spectrum and Characteristic Absorption Bands. (n.d.). In Organic Chemistry I.

- US3274207A - Processes for preparing thiazole carboxylic acids. (n.d.).

- Sharma, S. D., & Singh, G. (1996). 13 C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 8(4), 722-726.

- Table of Characteristic IR Absorptions. (n.d.).

- 13C NMR Chemical Shift. (n.d.).

- Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. (2023, January 25). YouTube.

- Mass Spectrometry: Fragmentation. (n.d.).

- IR Absorption Table. (n.d.).

- Typical IR Absorption Frequencies For Common Functional Groups. (n.d.). Northern Illinois University.

- WO2009065797A1 - Process for obtaining mixtures of 4-carboxy-1,3-thiazolidinium carboxylate and n-acyl-1,3-thiazolidin-4-carboxylic acid. (n.d.).

- Parmanov, A. B., et al. (2023). Facile synthesis of vinyl esters of aromatic carboxylic acids with participation of 2-chloro-4,6-dimethoxy-1,3,5-triazine. E3S Web of Conferences, 401, 04055.

- CN105348216A - Synthetic method for 2-acetyl thiazole. (n.d.).

Sources

A Technical Guide to the Theoretical and Computational Investigation of 2-Vinyl-1,3-thiazole-4-carboxylic acid

Abstract

The thiazole moiety is a cornerstone in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs.[1] Its prevalence underscores the need for a profound understanding of the physicochemical and electronic properties of novel thiazole derivatives. This guide provides an in-depth framework for the theoretical and computational characterization of 2-Vinyl-1,3-thiazole-4-carboxylic acid, a representative member of this vital class of heterocyclic compounds. We delineate a multi-pillar computational strategy encompassing Quantum Chemical Calculations, Molecular Docking, and Molecular Dynamics simulations. For each pillar, we provide not only step-by-step protocols but also the underlying scientific rationale, empowering researchers to not just execute, but to comprehend and adapt these methods for their specific research questions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate the discovery and optimization of thiazole-based therapeutic agents.

Introduction: The Significance of the Thiazole Scaffold

The five-membered thiazole ring, containing sulfur and nitrogen atoms, is a privileged scaffold in drug discovery.[1][2] Its unique electronic and structural features allow it to engage in a wide array of interactions with biological macromolecules, leading to diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3] Derivatives such as Dasatinib, a potent tyrosine kinase inhibitor used in cancer therapy, highlight the clinical importance of this heterocyclic system.[3][4]

This compound (CAS 1086380-20-2)[5] serves as an excellent model for this guide. Its structure combines the core thiazole ring with a vinyl group and a carboxylic acid, functional groups that can significantly influence its electronic profile, reactivity, and potential biological interactions. Computational chemistry provides a powerful, resource-efficient lens through which to dissect these properties before committing to costly and time-consuming wet-lab synthesis and testing. This guide establishes a rigorous, validated workflow for such an in silico investigation.

The Computational Trinity: A Three-Pillar Approach

Our investigation is built on three synergistic computational techniques that provide a holistic view of the molecule, from its intrinsic electronic nature to its dynamic behavior in a complex biological environment.

-

Pillar 1: Quantum Chemical Calculations (Density Functional Theory): This is the foundation, allowing us to understand the molecule's intrinsic properties in a vacuum or implicit solvent. DFT is a robust method for investigating the electronic structure of many-body systems, making it ideal for organic molecules.[6][7]

-

Pillar 2: Molecular Docking: This technique predicts the preferred orientation of our molecule when bound to a biological target (e.g., a protein receptor), providing crucial insights into its potential mechanism of action and binding affinity.[8]

-

Pillar 3: Molecular Dynamics (MD) Simulations: This final pillar breathes life into the static picture from docking. MD simulations track the movements of every atom in the system over time, revealing the stability of the ligand-protein complex and the dynamic interplay of intermolecular interactions.[9][10]

Caption: Step-by-step workflow for DFT calculations.

Expected Quantitative Data from DFT

| Parameter | Description | Typical Use |

| Total Energy (Hartrees) | The electronic energy of the optimized geometry. | Used to compare the relative stability of different isomers. |

| HOMO Energy (eV) | Energy of the highest occupied molecular orbital. | Correlates with ionization potential; indicates electron-donating ability. [11] |

| LUMO Energy (eV) | Energy of the lowest unoccupied molecular orbital. | Correlates with electron affinity; indicates electron-accepting ability. [11] |

| HOMO-LUMO Gap (eV) | Energy difference between HOMO and LUMO. | Indicates chemical reactivity and stability; larger gap implies higher stability. [12] |

| Dipole Moment (Debye) | A measure of the molecule's overall polarity. | Influences solubility and intermolecular interactions. |

Pillar 2: Molecular Docking

Molecular docking predicts how a small molecule (ligand) binds to a macromolecular target (receptor). This is a cornerstone of computer-aided drug design, used to screen virtual compound libraries and hypothesize mechanisms of action. [8][13]

Causality Behind Experimental Choices

-

Why Docking? It provides a computationally inexpensive method to prioritize compounds and predict binding modes, guiding further experimental work. [14]* Target Selection: The choice of a protein target is hypothesis-driven. Given the prevalence of thiazoles in oncology, a relevant target could be a protein kinase, such as p56-lck Tyrosine Kinase (PDB ID: 1QPC), which is implicated in T-cell activation and is a target for cancer and autoimmune diseases. [15]* Software Selection: AutoDock Vina is a widely used, robust, and open-source docking program. Commercial suites like Schrödinger's Glide offer highly refined scoring functions and workflows. [16][15]

Protocol for Molecular Docking

Software: AutoDock Tools, AutoDock Vina, PyMOL, Chimera, Schrödinger Maestro. [17][18]

-

Step 1: Ligand Preparation:

-

Use the DFT-optimized structure of this compound.

-

Assign partial charges (Gasteiger charges are common) and define rotatable bonds. This is typically handled by software like AutoDock Tools.

-

-

Step 2: Receptor Preparation:

-

Download the crystal structure of the target protein (e.g., 1QPC) from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens and assign partial charges to the protein atoms. This "cleaning" step is critical for accurate results. [15]

-

-

Step 3: Binding Site Definition:

-

Identify the active site or binding pocket. If a co-crystallized ligand was present, the binding site can be defined as a grid box centered on its original position.

-

The size of the grid box should be large enough to encompass the entire binding site and allow the ligand to rotate freely.

-

-

Step 4: Docking Execution:

-

Run the docking algorithm (e.g., AutoDock Vina). The program will systematically explore different conformations and orientations of the ligand within the binding site.

-

The software generates multiple binding poses, each with a corresponding binding affinity score (typically in kcal/mol).

-

-

Step 5: Analysis of Results:

-

The top-scoring pose is considered the most probable binding mode.

-

Visualize the ligand-protein complex in PyMOL or Chimera.

-

Analyze the key interactions: hydrogen bonds, hydrophobic interactions, and pi-stacking. Identifying interactions with key active site residues validates the plausibility of the pose. [14]

-

Caption: Step-by-step workflow for molecular docking.

Pillar 3: Molecular Dynamics (MD) Simulation

While docking provides a static snapshot, MD simulations reveal the dynamic stability of the predicted ligand-receptor complex in a more realistic, solvated environment. [19]

Causality Behind Experimental Choices

-

Why MD? MD assesses whether the binding pose predicted by docking is stable over time. It can reveal subtle conformational changes and the role of water molecules in mediating interactions, providing a more rigorous evaluation of the ligand's potential. [9]* Force Field Selection: The choice of force field is paramount. For biomolecular systems, AMBER and CHARMM are industry standards. The small molecule ligand will need to be parameterized to be compatible with the protein force field. [16]* Simulation Time: The simulation must be long enough to observe the system reaching equilibrium and to sample relevant motions. A simulation of 50-100 nanoseconds is a common standard for assessing the stability of a small molecule in a binding pocket. [19]

Protocol for MD Simulation

Software: GROMACS, AMBER, NAMD, Desmond. [16][20]

-

Step 1: System Preparation:

-

Start with the best-docked complex from Pillar 2.

-

Generate a topology and parameter file for the ligand using a tool like Antechamber (for AMBER) or CGenFF (for CHARMM).

-

Place the complex in a simulation box (e.g., a cubic or dodecahedron box).

-

Solvate the system with an explicit water model (e.g., TIP3P).

-

Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's total charge. [20]

-

-

Step 2: Energy Minimization:

-

Objective: To relax the system and remove any steric clashes introduced during the setup.

-

Perform a steepest descent energy minimization of the entire system.

-

-

Step 3: Equilibration:

-

Objective: To bring the system to the desired temperature and pressure while allowing the solvent to equilibrate around the protein-ligand complex. This is a critical, multi-stage process.

-

NVT Ensemble (Canonical): Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. Restrain the protein and ligand atoms to allow the water to relax first.

-

NPT Ensemble (Isothermal-Isobaric): Bring the system to the target pressure (e.g., 1 bar) while maintaining the target temperature. This allows the box density to equilibrate. Gradually release the restraints on the protein and ligand.

-

-

Step 4: Production MD:

-

Once the system is equilibrated (indicated by stable temperature, pressure, and density), run the production simulation for the desired length of time (e.g., 100 ns) without any restraints.

-

Save the coordinates (trajectory) of all atoms at regular intervals (e.g., every 10 ps).

-

-

Step 5: Trajectory Analysis:

-

Root Mean Square Deviation (RMSD): Calculate the RMSD of the ligand and protein backbone over time. A stable, low RMSD for the ligand indicates it remains bound in a consistent pose.

-

Root Mean Square Fluctuation (RMSF): Calculate the RMSF for each protein residue to identify flexible or rigid regions upon ligand binding.

-

Interaction Analysis: Analyze the persistence of key hydrogen bonds and other interactions identified during docking throughout the simulation.

-

Caption: Step-by-step workflow for MD simulation.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically grounded computational workflow for the deep characterization of this compound. By systematically applying Density Functional Theory, Molecular Docking, and Molecular Dynamics simulations, researchers can build a robust, multi-layered understanding of a molecule's potential as a drug candidate. The data generated—from electronic properties and binding affinities to the dynamic stability of protein-ligand interactions—provides a powerful foundation for making informed decisions in the drug discovery pipeline, ultimately accelerating the journey from concept to clinic. The protocols described herein are not rigid templates but rather a validated framework, designed to be adapted and expanded upon for the investigation of other novel thiazole derivatives.

References

-

An Overview of Thiazole Derivatives and its Biological Activities. (2023). World Journal of Pharmaceutical Research. [Link]

-

Schrödinger - Physics-based Software Platform for Molecular Discovery & Design. Schrödinger. [Link]

-

Electrostatic Potential Maps - Computational Chemistry Glossary. Deep Origin. [Link]

-

A Technical Overview of Molecular Simulation Software. IntuitionLabs. [Link]

-

The Essential Role of Thiazole in Pharmaceutical Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Software for Molecular Modeling. Scm.com. [Link]

-

The Role of Thiazole Derivatives in Modern Pharmaceuticals. Acme Bioscience. [Link]

-

Computational Assessment of Thiazole Derivatives as Potential Antidiabetic Agents through Molecular Docking Studies. ResearchGate. [Link]

-

An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. [Link]

-

Molecular Dynamics Simulations of the Interactions between Glial Cell Line-Derived Neurotrophic Factor Family Receptor GFRα1 and Small-Molecule Ligands. ACS Publications. [Link]

-

Avogadro - Free cross-platform molecular editor. Avogadro. [Link]

-

Electrostatic Potential Maps and Natural Bond Orbital Analysis: Visualization and Conceptualization of Reactivity in Sanger's Reagent. ACS Publications. [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC - PubMed Central. [Link]

-

Molecular Graphics Software. RCSB PDB. [Link]

-

Viewing Electrostatic Potential Maps. Avogadro. [Link]

-

The Coulomb Potential Map: Understanding Electrostatic Interactions. Bimake. [Link]

-

Molecular dynamics simulations as a guide for modulating small molecule aggregation. Nature. [Link]

-

Investigating Small-Molecule Ligand Binding to G Protein-Coupled Receptors With Biased or Unbiased Molecular Dynamics Simulations. PubMed. [Link]

-

HOMO/LUMO. Chemistry 301. [Link]

-

Electrostatic Potential maps. Chemistry LibreTexts. [Link]

-

Quantum Chemical Study of the Structure and Thermochemistry of the Five-Membered Nitrogen-Containing Heterocycles and Their Anions and Radicals. The Journal of Physical Chemistry A - ACS Publications. [Link]

-

Homo lumo explained. ritemyte. [Link]

-

HOMO-LUMO Energy Gap. Schrödinger. [Link]

-

A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. PMC - PubMed Central. [Link]

-

New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. [Link]

-

Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ResearchGate. [Link]

-

HOMO and LUMO. Wikipedia. [Link]

-

Small molecules MD simulation using Gromacs. YouTube. [Link]

-

Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. PMC - NIH. [Link]

-

Applications of Density Functional Theory to Theoretical Organic Chemistry. CORE. [Link]

-

Charged Small Molecule Binding to Membranes in MD Simulations Evaluated against NMR Experiments. The Journal of Physical Chemistry B - ACS Publications. [Link]

-

(PDF) Calculating the Aromaticity of Heterocycles. ResearchGate. [Link]

-

Accurate density functional theory (DFT) protocol for screening and designing chain transfer and branching agents for LDPE systems. RSC Publishing. [Link]

-

Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. NIH. [Link]

-

In-silico molecular docking study of some n-substituted thiazoles derivatives as FabH inhibitors. World Journal of Advanced Research and Reviews. [Link]

-

Molecular Docking & MD Simulation Studies to Design Benzothiazole-Thiazole Hybrids as Potent p56lck Inhibitors for the Treatment of Cancer. MDPI. [Link]

-

Green Synthesis and Molecular Docking Study of Some New Thiazoles Using Terephthalohydrazide Chitosan Hydrogel as Ecofriendly Biopolymeric Catalyst. MDPI. [Link]

-

Density functional theory. Wikipedia. [Link]

-

Density functional theory calculations of dynamic first hyperpolarizabilities for organic molecules in organic solvent: Comparison to experiment. The Journal of Chemical Physics | AIP Publishing. [Link]

-

An Introduction to Density Functional Theory. Imperial College London. [Link]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. nbinno.com [nbinno.com]

- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. This compound | 1086380-20-2 [chemicalbook.com]

- 6. Density functional theory - Wikipedia [en.wikipedia.org]

- 7. imperial.ac.uk [imperial.ac.uk]

- 8. wjarr.com [wjarr.com]

- 9. Molecular dynamics simulations as a guide for modulating small molecule aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Investigating Small-Molecule Ligand Binding to G Protein-Coupled Receptors with Biased or Unbiased Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ossila.com [ossila.com]

- 12. HOMO and LUMO - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. biointerfaceresearch.com [biointerfaceresearch.com]

- 16. intuitionlabs.ai [intuitionlabs.ai]

- 17. Electrostatic Potential Maps - Computational Chemistry Glossary [deeporigin.com]

- 18. schrodinger.com [schrodinger.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Vinyl-1,3-thiazole-4-carboxylic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive overview of the spectroscopic characterization of 2-Vinyl-1,3-thiazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. While direct experimental spectra for this specific molecule are not widely published, this document, grounded in established spectroscopic principles, offers a detailed predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it outlines robust, field-proven protocols for the acquisition of high-quality spectroscopic data, ensuring experimental choices are scientifically justified and methodologies are self-validating. This guide is intended to serve as a practical resource for researchers engaged in the synthesis, identification, and application of novel thiazole derivatives.

Molecular Structure and Predicted Spectroscopic Features

This compound possesses a unique combination of functional groups: a vinyl group, a thiazole ring, and a carboxylic acid. Each of these moieties contributes distinct and predictable signals in various spectroscopic analyses. Understanding these expected features is crucial for the unambiguous identification and characterization of the molecule.

Molecular Structure:

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information about the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the vinyl, thiazole, and carboxylic acid protons. The predicted chemical shifts (δ) are relative to a standard internal reference like tetramethylsilane (TMS).

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |

| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Singlet (broad) | - | The acidic proton is highly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange.[1][2] |

| Thiazole-H | 8.0 - 8.5 | Singlet | - | The proton on the thiazole ring is in an electron-deficient environment, leading to a downfield chemical shift. |

| Vinyl-H (α to thiazole) | 6.5 - 7.0 | Doublet of doublets | Jtrans = 15-18 Hz, Jcis = 10-12 Hz | This proton is coupled to the two terminal vinyl protons. |

| Vinyl-H (terminal, trans) | 5.8 - 6.2 | Doublet | Jtrans = 15-18 Hz | Exhibits a large coupling constant with the α-proton. |

| Vinyl-H (terminal, cis) | 5.4 - 5.8 | Doublet | Jcis = 10-12 Hz | Shows a smaller coupling constant with the α-proton. |

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will reveal the number of unique carbon atoms and their respective chemical environments.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Carboxylic Acid (C=O) | 165 - 175 | The carbonyl carbon of a carboxylic acid is significantly deshielded.[2] |

| Thiazole-C2 (C-vinyl) | 160 - 170 | The carbon attached to the electronegative nitrogen and sulfur atoms, as well as the vinyl group, will be downfield. |

| Thiazole-C4 (C-COOH) | 145 - 155 | This carbon is part of the aromatic ring and is attached to the carboxylic acid group. |

| Thiazole-C5 | 120 - 130 | The carbon atom with a proton attached in the thiazole ring. |

| Vinyl-C (α to thiazole) | 130 - 140 | The carbon of the vinyl group directly attached to the thiazole ring. |

| Vinyl-C (terminal, =CH₂) | 115 - 125 | The terminal carbon of the vinyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C=O, C=C, and C-N bonds.